molecular formula C14H8Cl2F3NO B2680471 4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-27-2

4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B2680471
CAS No.: 75854-27-2
M. Wt: 334.12
InChI Key: IHQBDWZKLACLPU-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol is an organic compound characterized by its phenolic structure with chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-chlorobenzaldehyde under acidic conditions to form the imine intermediate. This intermediate is then subjected to a phenolic substitution reaction to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are compatible with large-scale operations is also common.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-fluorobenzenemethanol
  • 2,4-dichlorophenol
  • 4-chloro-3-trifluoromethylphenol

Uniqueness

4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO/c15-9-2-4-13(21)8(5-9)7-20-12-3-1-10(16)6-11(12)14(17,18)19/h1-7,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQBDWZKLACLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.